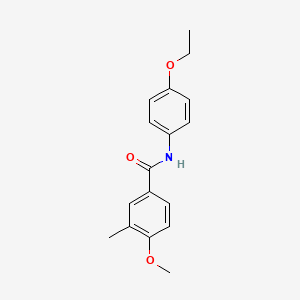![molecular formula C12H12Cl3NO B4750299 {[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B4750299.png)
{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride
Overview
Description
{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride, also known as DMFMH, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride acts as a ligand for the sigma-1 receptor, binding to the receptor and modulating its activity. This can lead to a range of effects, including the modulation of calcium signaling and the regulation of certain ion channels.
Biochemical and Physiological Effects:
{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood, and the promotion of neuroprotection. These effects are thought to be mediated by the modulation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using {[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation is that {[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride may not be suitable for use in certain experimental systems, such as those involving whole animals.
Future Directions
There are several potential future directions for research on {[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride. One area of interest is the development of new compounds that are more selective for the sigma-1 receptor. Another potential direction is the investigation of the role of the sigma-1 receptor in diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the safety and toxicity of {[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride, particularly in the context of potential therapeutic applications.
Scientific Research Applications
{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride has been used in scientific research as a tool to study the function of certain receptors in the brain, particularly the sigma-1 receptor. This receptor is involved in a range of physiological processes, including pain perception, mood regulation, and neuroprotection.
properties
IUPAC Name |
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c1-15-7-11-2-3-12(16-11)8-4-9(13)6-10(14)5-8;/h2-6,15H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCGWZKXQRENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4750226.png)

![2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4750234.png)


![2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4750256.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4750258.png)
![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)

![N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4750287.png)
![N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4750304.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4750319.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4750323.png)
![5-(4-methoxyphenyl)-2-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4750340.png)